6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Overview

Description

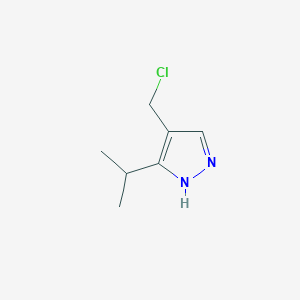

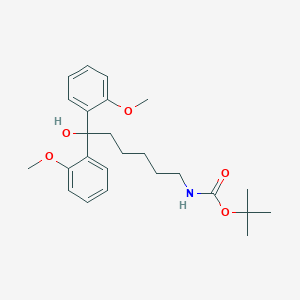

6-chloro-N-heptyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C12H20ClN31. It has a molecular weight of 241.76 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. However, pyrimidine synthesis generally involves reactions with amidines2. More research would be needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

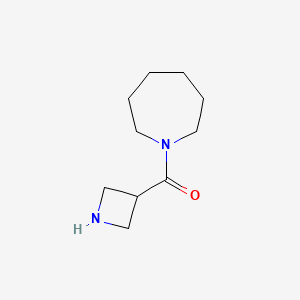

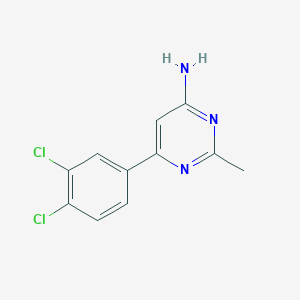

The molecular structure of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring1.

Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. However, pyrimidines can undergo a variety of reactions, and the specific reactions would depend on the functional groups present in the compound2.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine are not fully documented in the literature. However, it is known that the compound has a molecular weight of 241.76 g/mol1.Scientific Research Applications

Biomonitoring and Exposure Assessment

6-chloro-N-heptyl-2-methylpyrimidin-4-amine is studied for its role in the biomonitoring of exposure to certain chemicals. Studies have explored the presence of carcinogenic heterocyclic amines in urine, suggesting continuous human exposure to these compounds in food, and the potential use of urinary metabolites for exposure assessment. Research indicates that humans are continually exposed to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously. The detection of these amines in urine samples of healthy individuals consuming ordinary diets emphasizes the relevance of this chemical in monitoring human exposure to potential carcinogens, as seen in studies by Ushiyama et al. (1991) and Wakabayashi et al. (1993) (Ushiyama et al., 1991) (Wakabayashi et al., 1993).

Carcinogenic Potential and DNA Adduct Formation

Research on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine often involves its association with the formation of DNA adducts and its carcinogenic potential. Studies have reported on the DNA adduct levels formed in humans and rodents at low doses of related heterocyclic amines. For instance, Turteltaub et al. (1999) explored the formation of protein and DNA adducts by low doses of heterocyclic amines in rodents and humans, highlighting the differences in metabolite profiles between these species and suggesting that rodent models may not accurately represent the human response to these amine exposures (Turteltaub et al., 1999).

Detoxification and Genetic Factors

Studies have also investigated the detoxification pathways and genetic factors influencing the metabolism of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. Coles et al. (2001) examined the role of human glutathione S-transferases in the detoxification of the food-derived carcinogen metabolite N-acetoxy-PhIP and the effect of a polymorphism in hGSTA1 on colorectal cancer risk. Their findings highlight the significance of genetic variations in the detoxification process of carcinogenic heterocyclic amines (Coles et al., 2001).

Safety And Hazards

The safety and hazards associated with 6-chloro-N-heptyl-2-methylpyrimidin-4-amine are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine are not specified in the literature. Given its molecular structure, it could potentially be of interest in the development of new pharmaceuticals or chemical products. However, more research is needed to explore these possibilities.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field would be needed.

properties

IUPAC Name |

6-chloro-N-heptyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPSOICHFVJTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-heptyl-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)

![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)